KAT-I Enzyme Inhibition: 2.3× Lower Potency Than AOPP, but Validated by High-Resolution Co-Crystal Structure
AOA acetate inhibits recombinant human kynurenine aminotransferase-I (KAT-I) with an IC₅₀ of 13.1 µM, compared with 5.7 µM for aminooxy-phenylpropionic acid (AOPP), a structurally related KAT-I inhibitor [1]. Although AOAA is 2.3-fold less potent than AOPP on this target, its binding mode has been resolved at 1.54 Å resolution, revealing a stable covalent oxime linkage with the PLP cofactor and only minor conformational differences relative to the native internal aldimine structure [1]. No equivalent sub-2 Å co-crystal structure is available for AOPP with human KAT-I.
| Evidence Dimension | KAT-I inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | AOAA IC₅₀ = 13.1 µM |
| Comparator Or Baseline | AOPP IC₅₀ = 5.7 µM |
| Quantified Difference | 2.3-fold less potent (AOPP is more potent); structural resolution advantage for AOAA (1.54 Å vs. no equivalent structure) |
| Conditions | Recombinant human KAT-I, in vitro enzymatic assay; X-ray crystallography at 1.54 Å resolution for AOAA-PLP adduct |
Why This Matters
For researchers requiring a structurally validated KAT-I inhibitor with well-defined binding geometry for molecular modeling or structure-activity studies, AOAA provides a unique, experimentally resolved reference that AOPP currently lacks.
- [1] Nadvi NA, Salam NK, Park J, et al. High resolution crystal structures of human kynurenine aminotransferase-I bound to PLP cofactor, and in complex with aminooxyacetate. Protein Sci. 2017;26(4):727-736. doi:10.1002/pro.3119 View Source
